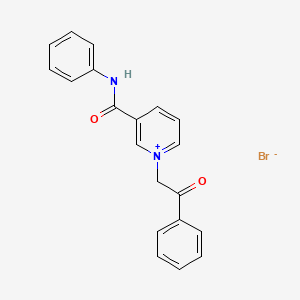
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-chlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-chlorophenyl)urea, commonly referred to as BTU, is a chemical compound that has been extensively researched for its various biological and pharmacological properties. BTU belongs to the class of thiadiazole derivatives, which have been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
作用机制
The exact mechanism of action of BTU is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in the growth and proliferation of cancer cells and microbes. BTU has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division, which may contribute to its antitumor activity. BTU has also been found to inhibit the activity of beta-lactamase, an enzyme produced by bacteria that confers resistance to beta-lactam antibiotics, which may contribute to its antimicrobial activity.
Biochemical and Physiological Effects:
BTU has been found to have various biochemical and physiological effects, depending on the dose and duration of exposure. In general, BTU has been found to inhibit cell growth and induce apoptosis, or programmed cell death, in cancer cells. BTU has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which may contribute to its anti-inflammatory effects. In addition, BTU has been found to have antioxidant activity, which may help to protect cells from oxidative damage.
实验室实验的优点和局限性
BTU has several advantages for lab experiments, including its potent biological activity, good solubility in organic solvents, and relative ease of synthesis. However, there are also some limitations to using BTU in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosing and administration.
未来方向
There are several future directions for research on BTU, including its potential use as a therapeutic agent for cancer, infectious diseases, and inflammatory disorders. Further studies are needed to determine the optimal dosing and administration of BTU, as well as its potential toxicity and side effects. In addition, future research could focus on the development of new derivatives of BTU with improved biological activity and pharmacokinetic properties. Overall, BTU has shown great promise as a potential therapeutic agent for various diseases and disorders, and further research is needed to fully understand its potential applications.
合成方法
The synthesis of BTU involves the reaction between 5-benzyl-1,3,4-thiadiazol-2-amine and 4-chlorophenyl isocyanate, which results in the formation of BTU. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dimethyl sulfoxide, and a catalyst, such as triethylamine or N,N-dimethylformamide. The reaction conditions are optimized to obtain high yields of BTU with good purity.
科学研究应用
BTU has been extensively studied for its various biological and pharmacological properties. It has been found to exhibit potent antimicrobial activity against a wide range of gram-positive and gram-negative bacteria, as well as fungi. BTU has also been found to have antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. In addition, BTU has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory disorders.
属性
IUPAC Name |
1-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS/c17-12-6-8-13(9-7-12)18-15(22)19-16-21-20-14(23-16)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWNKOCMLMKPTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4'-[1,4-piperazinediylbis(3-oxo-3,1-propanediyl)]bis(2,6-di-tert-butylphenol)](/img/structure/B4963580.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4963592.png)

![1-(4-chloro-2-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4963614.png)
![1-(4-ethoxyphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4963617.png)

![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B4963631.png)
![2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(propylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4963637.png)

![ethyl 4-({[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4963647.png)
![N-(4-{N-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4963653.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexanamine](/img/structure/B4963658.png)

![5-(4-methylphenyl)-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4963669.png)